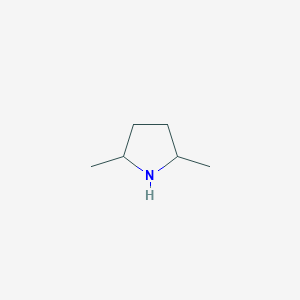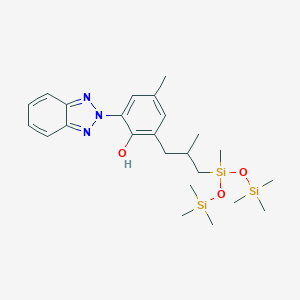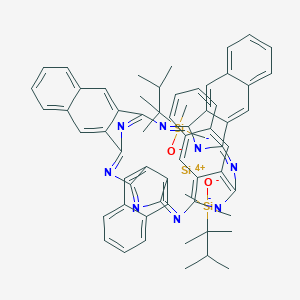
Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including biomedical imaging, cancer therapy, and electronic devices.
Mécanisme D'action
The mechanism of action of Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine varies depending on its application. In biomedical imaging, this compound acts as a contrast agent by shortening the relaxation time of nearby water protons, resulting in a brighter signal in MRI images. In cancer therapy, Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine can be activated by light to produce reactive oxygen species (ROS), which can induce cell death in cancer cells. In electronic devices, this compound can act as a semiconductor or a photosensitive material, depending on its chemical structure and properties.
Biochemical and Physiological Effects
Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine has been shown to have minimal toxicity and low cytotoxicity in vitro and in vivo studies. However, its long-term effects on human health are still unknown, and further studies are needed to assess its safety and efficacy in clinical applications.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine has several advantages for lab experiments, including its high solubility in various solvents, excellent stability in biological environments, and low toxicity. However, its synthesis can be challenging and time-consuming, and its properties can vary depending on the synthesis method and conditions.
Orientations Futures
There are several future directions for the research on Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine. In biomedical imaging, this compound can be further optimized for its relaxivity and targeted delivery to specific tissues or cells. In cancer therapy, Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine can be combined with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy and reduce side effects. In electronic devices, this compound can be further studied for its potential use in flexible and wearable electronics. Additionally, further studies are needed to assess the long-term safety and efficacy of Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine in clinical applications.
Conclusion
In conclusion, Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine is a synthetic compound that has gained significant attention in scientific research due to its unique properties. Its potential applications in biomedical imaging, cancer therapy, and electronic devices make it a promising candidate for further studies and development. However, its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions require further investigation to fully understand its potential.
Méthodes De Synthèse
The synthesis of Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine involves the reaction of 2,3-naphthalocyanine with dimethylthexylsiloxy groups. This reaction results in the formation of a silicon-containing compound that has improved solubility and stability in various solvents. The synthesis of this compound has been reported in several scientific studies and can be achieved through different methods, including microwave irradiation, reflux, and ultrasonic-assisted methods.
Applications De Recherche Scientifique
Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine has been extensively studied for its potential applications in various scientific fields. In biomedical imaging, this compound has been used as a contrast agent for magnetic resonance imaging (MRI) due to its high relaxivity and excellent stability in biological environments. It has also been investigated for its potential use in cancer therapy, where it can be used as a photosensitizer for photodynamic therapy (PDT). Additionally, Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine has been studied for its potential use in electronic devices, such as organic photovoltaics and organic field-effect transistors.
Propriétés
Numéro CAS |
153454-02-5 |
|---|---|
Nom du produit |
Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine |
Formule moléculaire |
C64H62N8O2Si3 |
Poids moléculaire |
1059.5 g/mol |
Nom IUPAC |
2,3-dimethylbutan-2-yl-dimethyl-oxidosilane;2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+) |
InChI |
InChI=1S/C48H24N8.2C8H19OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-7(2)8(3,4)10(5,6)9;/h1-24H;2*7H,1-6H3;/q-2;2*-1;+4 |
Clé InChI |
ZFPSRHZZPMUXPO-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(C)[Si](C)(C)[O-].CC(C)C(C)(C)[Si](C)(C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] |
SMILES canonique |
CC(C)C(C)(C)[Si](C)(C)[O-].CC(C)C(C)(C)[Si](C)(C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] |
Autres numéros CAS |
153454-02-5 |
Synonymes |
is(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine bis-DSN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



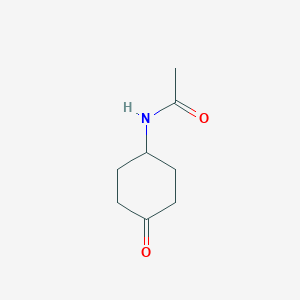
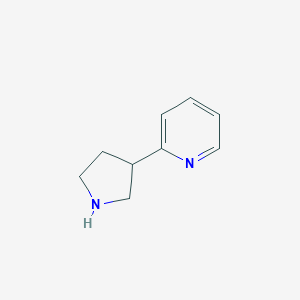
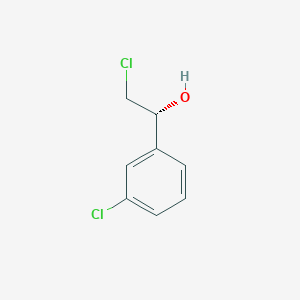
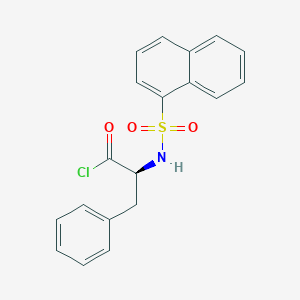
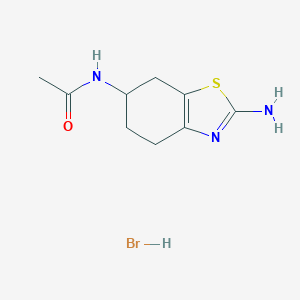
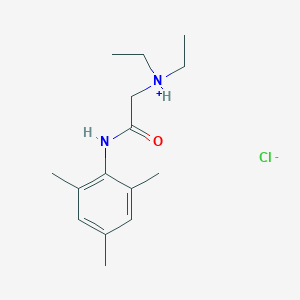

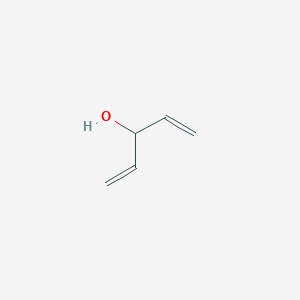
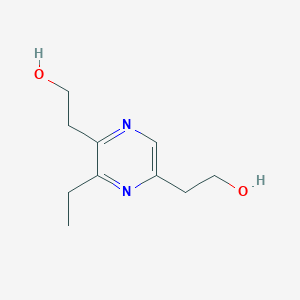

![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)
